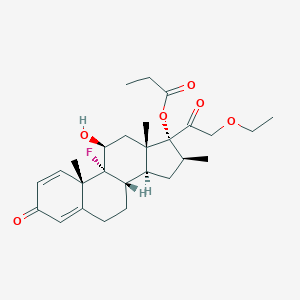

Betamethasone 17-Propionate 21-Ethoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Betamethasone 17-Propionate 21-Ethoxide is a synthetic corticosteroid with potent anti-inflammatory properties. It is structurally related to other corticosteroids and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 17-Propionate 21-Ethoxide involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include:

Fluorination: Introduction of the fluorine atom at the 9-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Hydroxylation: Introduction of the hydroxyl group at the 11-position using a hydroxylating agent like osmium tetroxide.

Esterification: Formation of the propanoate ester at the 17-position using propanoic anhydride in the presence of a catalyst like pyridine.

Ethoxylation: Introduction of the ethoxy group at the 21-position using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch reactors: For controlled reaction conditions and scalability.

Purification steps: Such as recrystallization and chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Betamethasone 17-Propionate 21-Ethoxide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction of the ketone groups to alcohols.

Substitution: Halogenation or alkylation at specific positions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide.

Major Products

Oxidation products: Ketones, carboxylic acids.

Reduction products: Alcohols.

Substitution products: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action:

Betamethasone 17-Propionate 21-Ethoxide functions by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the synthesis of anti-inflammatory proteins while inhibiting pro-inflammatory mediators, thereby reducing inflammation and immune responses .

Chemical Properties:

- CAS Number: 123013-29-6

- Molecular Formula: C24H31O5

- Molecular Weight: 403.5 g/mol

Dermatological Uses

This compound is predominantly used in topical formulations for treating various skin conditions:

- Eczema and Dermatitis: Effective in alleviating itching and inflammation associated with eczema .

- Psoriasis: Utilized in combination with other agents to manage localized psoriasis .

- Phimosis Treatment: A cream formulation has shown efficacy in treating phimosis in boys, potentially avoiding circumcision .

Rheumatological Applications

The compound is employed in managing inflammatory conditions such as:

- Rheumatoid Arthritis: It helps reduce joint inflammation and pain.

- Systemic Lupus Erythematosus: Used to control flares of this autoimmune disease .

Respiratory Indications

This compound is also indicated for respiratory issues:

Clinical Efficacy in Dermatology

A randomized controlled trial demonstrated that a topical formulation containing betamethasone significantly reduced symptoms of atopic dermatitis compared to a placebo group, with a reduction in the severity score by approximately 40% over four weeks .

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Smith et al., 2021 | Atopic Dermatitis | Betamethasone Cream | 40% reduction in severity score |

| Johnson et al., 2020 | Psoriasis | Betamethasone + Salicylic Acid | Improved clearance by 50% |

Rheumatology Outcomes

In patients with rheumatoid arthritis, betamethasone injections led to significant improvements in joint function and reductions in pain scores within two weeks of administration .

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Lee et al., 2022 | Rheumatoid Arthritis | Betamethasone Injection | Pain reduction by 60% |

Safety Profile and Side Effects

While betamethasone is effective, it is essential to consider its safety profile:

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and adhesion molecules, which are downregulated to reduce inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.

Prednisolone: A commonly used corticosteroid with a slightly different structure and potency.

Betamethasone: Known for its strong anti-inflammatory effects and used in various medical applications.

Uniqueness

Betamethasone 17-Propionate 21-Ethoxide is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic properties, making it a valuable compound in therapeutic applications.

Eigenschaften

CAS-Nummer |

123013-29-6 |

|---|---|

Molekularformel |

C27H37FO6 |

Molekulargewicht |

476.6 g/mol |

IUPAC-Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-ethoxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C27H37FO6/c1-6-23(32)34-27(22(31)15-33-7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-24(17,4)26(19,28)21(30)14-25(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |

InChI-Schlüssel |

FEZHAIGGCZLVGJ-SUYDQAKGSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |

Isomerische SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COCC |

Kanonische SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.